Ciclopirox Olamine

描述

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) and has 2 investigational indications.

Ciclopirox is only found in individuals that have used or taken this drug. It is a synthetic antifungal agent for topical dermatologic use. [Wikipedia] Unlike antifungals such as itraconazole and terbinafine, which affect sterol synthesis, ciclopirox is thought to act through the chelation of polyvalent metal cations, such as Fe3+ and Al3+. These cations inhibit many enzymes, including cytochromes, thus disrupting cellular activities such as mitochondrial electron transport processes and energy production. Ciclopirox also appears to modify the plasma membrane of fungi, resulting in the disorganization of internal structures. The anti-inflammatory action of ciclopirox is most likely due to inhibition of 5-lipoxygenase and cyclooxygenase. Ciclopirox may exert its effect by disrupting DNA repair, cell division signals and structures (mitotic spindles) as well as some elements of intracellular transport.

See also: Ciclopirox (has active moiety).

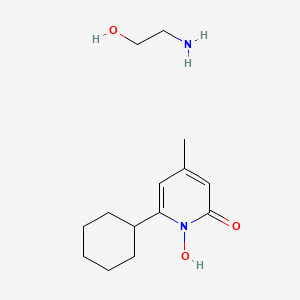

Structure

3D Structure of Parent

属性

IUPAC Name |

2-aminoethanol;6-cyclohexyl-1-hydroxy-4-methylpyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2.C2H7NO/c1-9-7-11(13(15)12(14)8-9)10-5-3-2-4-6-10;3-1-2-4/h7-8,10,15H,2-6H2,1H3;4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBRHNTMUYWQHMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(C(=C1)C2CCCCC2)O.C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6045583 | |

| Record name | Ciclopirox olamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41621-49-2 | |

| Record name | Ciclopirox olamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41621-49-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ciclopirox olamine [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041621492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ciclopirox olamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756694 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ciclopirox olamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=336278 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ciclopirox olamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-cyclohexyl-1-hydroxy-4-methylpyridin-2(1H)-one, compound with 2-aminoethanol (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.405 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CICLOPIROX OLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/50MD4SB4AP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Antifungal Mechanism of Action of Ciclopirox Olamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ciclopirox olamine, a synthetic hydroxypyridone derivative, is a broad-spectrum antifungal agent with a multifaceted mechanism of action that distinguishes it from other classes of antimycotics. This technical guide provides a comprehensive overview of the core mechanisms by which this compound exerts its effects on fungal cells. The primary mode of action involves the high-affinity chelation of polyvalent metal cations, particularly iron (Fe³⁺), leading to the inhibition of essential iron-dependent enzymes and subsequent disruption of cellular processes. This includes the impairment of mitochondrial function, interference with DNA repair and cell division, and alteration of the fungal cell membrane. This guide summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the elucidated pathways to offer a thorough resource for the scientific community.

Core Mechanism of Action: Iron Chelation

The principal mechanism underlying the antifungal activity of this compound is its ability to chelate polyvalent metal cations, with a particularly high affinity for ferric iron (Fe³⁺) and aluminum (Al³⁺).[1][2] By binding to these essential metal ions, this compound disrupts their availability for crucial enzymatic reactions and cellular processes within the fungal cell.[1][2][3] Iron is a vital cofactor for a multitude of enzymes involved in critical metabolic pathways, including DNA synthesis and energy production.[1][3] The resulting intracellular iron deprivation triggers a cascade of metabolic disruptions, ultimately leading to the inhibition of fungal growth.[1]

This iron-chelating activity is central to ciclopirox's broad spectrum of activity and the low incidence of fungal resistance. Unlike antifungal agents that target specific enzymes in the ergosterol biosynthesis pathway, ciclopirox's disruption of a fundamental cellular requirement makes it effective against a wide range of fungal pathogens, including dermatophytes, yeasts, and molds.[1][4]

Disruption of Iron Homeostasis

This compound treatment significantly affects the expression of genes involved in fungal iron metabolism. In Candida albicans, exposure to ciclopirox leads to the upregulation of the high-affinity iron permease gene FTR1 and the downregulation of the low-affinity iron permease gene FTR2, a transcriptional response characteristic of iron-limited conditions.[5][6] This alteration in gene expression highlights the cell's attempt to compensate for the drug-induced iron starvation. The antifungal effect of ciclopirox can be reversed by the addition of exogenous iron (FeCl₃) to the growth medium, further substantiating the role of iron chelation in its mechanism of action.[5][6]

Inhibition of Iron-Dependent Enzymes

The sequestration of intracellular iron by this compound leads to the inhibition of a variety of essential metal-dependent enzymes. This enzymatic inhibition is a direct consequence of the unavailability of the iron cofactor necessary for their catalytic activity.

Key inhibited enzymes include:

-

Cytochromes: These heme-containing proteins are critical components of the mitochondrial electron transport chain. Their inhibition disrupts cellular respiration and energy production.[4][7]

-

Catalases and Peroxidases: These enzymes are crucial for the detoxification of reactive oxygen species (ROS). Their inhibition renders the fungal cell more susceptible to oxidative stress.[4][7]

-

Ribonucleotide Reductase: An iron-dependent enzyme essential for DNA synthesis and repair.[4]

Downstream Cellular Effects

The primary mechanism of iron chelation and subsequent enzyme inhibition triggers a cascade of downstream effects that contribute to the fungistatic and fungicidal properties of this compound.

Mitochondrial Dysfunction and Impaired Energy Production

Mitochondria are a primary target of this compound. By inhibiting iron-dependent enzymes within the electron transport chain, such as cytochromes, ciclopirox disrupts mitochondrial function and impairs cellular energy (ATP) production.[3][4][7] This energy deficit compromises numerous cellular activities essential for fungal growth and survival.

Alteration of Fungal Cell Membrane Integrity

While not considered its primary mechanism, this compound has been shown to impair the integrity of the fungal cell membrane.[1][3] This effect may be a secondary consequence of metabolic disruption or a direct interaction with membrane components. The compromised membrane leads to the leakage of essential intracellular components, such as potassium ions, further contributing to cell death.[1][8]

Interference with DNA Repair and Cell Division

Early studies have suggested that ciclopirox interferes with DNA repair mechanisms, cell division signals, and the formation of mitotic spindles.[4][7][9] This disruption of the cell cycle contributes to the inhibition of fungal proliferation.

Generation of Reactive Oxygen Species (ROS)

Recent studies have indicated that this compound can induce the production of reactive oxygen species (ROS) in fungi.[10] This is likely a consequence of mitochondrial dysfunction and the inhibition of ROS-detoxifying enzymes like catalases and peroxidases. The accumulation of ROS leads to oxidative damage to cellular components, including lipids, proteins, and DNA, ultimately contributing to fungal cell death.[10]

Quantitative Data

The in vitro antifungal activity of this compound is commonly quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.

| Fungal Species | MIC Range (µg/mL) | Reference(s) |

| Trichophyton rubrum | 0.03 - 0.312 | [5][6] |

| Candida albicans | 0.001 - 3.9 | [1][6] |

| Aspergillus spp. | Generally higher than dermatophytes | [8] |

| Malassezia furfur | 0.001 - 0.125 | [6] |

| Various human pathogenic fungi | 0.49 - 3.9 | [3] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines for filamentous fungi.[11][12][13]

5.1.1. Inoculum Preparation (for Trichophyton rubrum)

-

Culture the T. rubrum isolate on potato dextrose agar (PDA) at 28°C for 7 days to encourage conidiation.[2][14]

-

Harvest the fungal colonies by gently probing the surface with a sterile Pasteur pipette in the presence of 5 mL of sterile 0.9% saline. This will create a suspension of conidia and hyphal fragments.[2][14]

-

Filter the suspension through sterile gauze to remove large hyphal fragments.[8] For a more uniform suspension of microconidia, a Whatman filter paper (pore size 8 µm) can be used.[2][14]

-

Adjust the density of the conidial suspension using a spectrophotometer at 520 nm to a transmittance of 70-72%.[14]

-

Perform serial dilutions to confirm the final inoculum concentration by plating on Sabouraud dextrose agar and counting the colony-forming units (CFU).

-

Dilute the adjusted inoculum suspension 1:50 in RPMI 1640 medium buffered with 0.165 M morpholinepropanesulfonic acid (MOPS) to a pH of 7.0.[2][14]

5.1.2. Broth Microdilution Procedure

-

Prepare serial twofold dilutions of this compound in a 96-well flat-bottom microtiter plate. Each well should contain 100 µL of the diluted drug in RPMI 1640 medium.

-

Inoculate each well with 100 µL of the prepared fungal inoculum suspension.

-

Include a drug-free well with the inoculum as a growth control and an uninoculated well with medium as a sterility control.[14]

-

Incubate the plates at 28-35°C for 4 to 7 days.[14]

-

The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥80%) compared to the growth control.[15]

Quantification of Intracellular Iron

This protocol is based on colorimetric assays for the detection of intracellular iron in fungi.[16][17][18]

-

Culture the fungal cells in an appropriate medium with and without this compound for a specified period.

-

Harvest the cells by centrifugation and wash them three times with cold 1 mM EDTA to remove extracellular iron.[17]

-

Lyse the cells to release intracellular contents. This can be achieved by incubating the cell pellet in 3% nitric acid at 95-100°C for 1-2 hours.[16][17]

-

Centrifuge the lysate to pellet the cell debris and collect the supernatant.

-

Prepare a reaction mixture containing a ferrous iron chelator that forms a colored complex, such as Ferene S or bathophenanthroline disulfonate (BPS). The reaction mixture should also contain a reducing agent, like ascorbic acid, to convert all iron to the ferrous (Fe²⁺) state.[17][18]

-

Add the supernatant to the reaction mixture and incubate to allow for color development.

-

Measure the absorbance of the solution at the appropriate wavelength (e.g., 593 nm for Ferene S) using a spectrophotometer or microplate reader.[18]

-

Quantify the iron concentration by comparing the absorbance to a standard curve prepared with known concentrations of an iron standard.

Measurement of Reactive Oxygen Species (ROS)

This protocol utilizes the cell-permeable fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to detect intracellular ROS.[19][20][21][22]

-

Prepare a stock solution of DCFH-DA in dimethyl sulfoxide (DMSO).[22]

-

Culture the fungal cells in a suitable medium and expose them to this compound for the desired time.

-

Harvest the cells and wash them with a suitable buffer (e.g., phosphate-buffered saline, PBS).

-

Resuspend the cells in a working solution of DCFH-DA (typically 10 µM in buffer) and incubate in the dark at 37°C for 30 minutes.[20][22]

-

During incubation, DCFH-DA diffuses into the cells and is deacetylated by cellular esterases to the non-fluorescent DCFH.

-

In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

After incubation, wash the cells to remove the excess probe.

-

Measure the fluorescence intensity using a fluorescence microplate reader, flow cytometer, or fluorescence microscope with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.[20]

-

The increase in fluorescence intensity is proportional to the amount of intracellular ROS.

Assessment of Mitochondrial Membrane Potential

This protocol uses the fluorescent dye Rhodamine 123 to assess changes in mitochondrial membrane potential (ΔΨm).[23][24][25][26]

-

Culture fungal cells with and without this compound.

-

Harvest and wash the cells with a suitable buffer.

-

Resuspend the cells in a buffer containing Rhodamine 123 (typically 5-10 µM) and incubate at 37°C for 15-30 minutes.

-

Rhodamine 123 is a lipophilic cation that accumulates in the mitochondria in a membrane potential-dependent manner.

-

After incubation, wash the cells to remove the unbound dye.

-

Measure the fluorescence of the cell-associated Rhodamine 123 using a fluorescence microplate reader, flow cytometer, or fluorescence microscope (excitation ~507 nm, emission ~529 nm).[25]

-

A decrease in fluorescence intensity in ciclopirox-treated cells compared to untreated controls indicates a depolarization of the mitochondrial membrane.

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key mechanisms of action of this compound.

Caption: Overview of this compound's multifaceted mechanism of action.

Caption: Disruption of fungal iron homeostasis by this compound.

Caption: Experimental workflow for MIC determination by broth microdilution.

Conclusion

The antifungal efficacy of this compound is rooted in its unique and multifaceted mechanism of action, primarily driven by the chelation of intracellular iron. This fundamental disruption of iron homeostasis leads to the inhibition of essential metabolic pathways, mitochondrial dysfunction, increased oxidative stress, and impaired cell division and membrane integrity. The targeting of such a fundamental cellular process likely contributes to its broad spectrum of activity and the notable lack of reported fungal resistance. This technical guide provides a foundational understanding of these mechanisms, supported by quantitative data and detailed experimental protocols, to aid researchers and drug development professionals in the continued investigation and application of this important antifungal agent.

References

- 1. This compound Treatment Affects the Expression Pattern of Candida albicans Genes Encoding Virulence Factors, Iron Metabolism Proteins, and Drug Resistance Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Establishing a Method of Inoculum Preparation for Susceptibility Testing of Trichophyton rubrum and Trichophyton mentagrophytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. Ciclopirox and this compound: Antifungal Agents in Dermatology with Expanding Therapeutic Potential [mdpi.com]

- 5. This compound treatment affects the expression pattern of Candida albicans genes encoding virulence factors, iron metabolism proteins, and drug resistance factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Oxygen accessibility and iron levels are critical factors for the antifungal action of ciclopirox against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | C14H24N2O3 | CID 38911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. researchgate.net [researchgate.net]

- 10. repozytorium.ur.edu.pl [repozytorium.ur.edu.pl]

- 11. Susceptibility of Dermatophytes to Thiabendazole Using CLSI Broth Macrodilution - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. img.antpedia.com [img.antpedia.com]

- 14. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antifungal Drug Susceptibility Testing of Dermatophytes: Laboratory Findings to Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. protocols.io [protocols.io]

- 19. bmglabtech.com [bmglabtech.com]

- 20. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 21. ROS Assay Kit -Highly Sensitive DCFH-DA- R252 manual | DOJINDO [dojindo.com]

- 22. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Measurement of mitochondrial membrane potential using fluorescent rhodamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 25. apexbt.com [apexbt.com]

- 26. apexbt.com [apexbt.com]

Ciclopirox Olamine: An In-Depth Technical Guide on its Role as an Iron Chelator in Mammalian Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ciclopirox olamine (CPX), a synthetic hydroxypyridone antimycotic agent, has garnered significant attention for its potent iron chelation properties within mammalian cells. This activity underlies its emerging role as a potential therapeutic agent in various diseases, including cancer. By sequestering intracellular iron, CPX disrupts the function of numerous iron-dependent enzymes, leading to the modulation of critical cellular signaling pathways involved in cell proliferation, survival, and angiogenesis. This technical guide provides a comprehensive overview of the core mechanisms of CPX as an iron chelator, detailed experimental protocols for its study, and a summary of its quantitative effects on mammalian cells.

Core Mechanism of Action: Intracellular Iron Chelation

This compound's primary mechanism of action in mammalian cells is its ability to bind to and chelate intracellular iron, particularly Fe³⁺.[1] This sequestration of labile iron disrupts the catalytic activity of a host of iron-dependent enzymes, which are crucial for various cellular processes.

Two of the most well-characterized consequences of CPX-mediated iron chelation are:

-

Inhibition of Ribonucleotide Reductase: This iron-dependent enzyme is essential for the conversion of ribonucleotides to deoxyribonucleotides, a rate-limiting step in DNA synthesis and repair. By inhibiting this enzyme, CPX effectively halts cell cycle progression, primarily at the G1/S phase transition, and induces cell death in rapidly proliferating cells, such as cancer cells.[2]

-

Inhibition of Prolyl Hydroxylases (PHDs): PHDs are iron-dependent enzymes that play a critical role in the degradation of Hypoxia-Inducible Factor-1α (HIF-1α). By chelating the iron necessary for PHD activity, CPX stabilizes HIF-1α even under normoxic conditions.[3][4] This leads to the downstream activation of hypoxia-related genes, including those involved in angiogenesis, such as Vascular Endothelial Growth Factor (VEGF).[3][4]

Key Signaling Pathways Modulated by this compound

The iron-chelating activity of CPX triggers a cascade of effects on several key signaling pathways:

HIF-1α Signaling Pathway

As mentioned, CPX stabilizes HIF-1α by inhibiting prolyl hydroxylases. The stabilized HIF-1α translocates to the nucleus, where it dimerizes with HIF-1β and binds to Hypoxia-Response Elements (HREs) in the promoter regions of target genes, including VEGF.[3][4]

Wnt/β-catenin Signaling Pathway

CPX has been shown to inhibit the Wnt/β-catenin signaling pathway, which is often aberrantly activated in various cancers. The iron-chelating properties of CPX are implicated in the downregulation of β-catenin expression, a key transducer of the Wnt signal.[5][6][7]

mTOR Signaling Pathway

CPX has been demonstrated to inhibit the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway.[8][9] This inhibition is mediated through the activation of AMP-activated protein kinase (AMPK).[8] Downstream effectors of mTORC1, such as S6 kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1), are subsequently inhibited, leading to a reduction in protein synthesis and cell growth.[8][9]

Ferritinophagy

Recent studies have shown that CPX can induce ferritinophagy, a selective form of autophagy that targets the iron storage protein ferritin for degradation.[10][11] This process is mediated by the nuclear receptor coactivator 4 (NCOA4), which acts as a cargo receptor to deliver ferritin to autophagosomes.[10] The degradation of ferritin releases intracellular iron, a process that CPX appears to modulate.[10][11]

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative effects of CPX on various mammalian cell lines as reported in the literature.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| HTB-26 | Breast Cancer | 10 - 50 | 24 | [12] |

| PC-3 | Pancreatic Cancer | 10 - 50 | 24 | [12] |

| HepG2 | Hepatocellular Carcinoma | 10 - 50 | 24 | [12] |

| HCT116 | Colorectal Cancer | 22.4 | 24 | [12] |

| Rh30 | Rhabdomyosarcoma | ~5 | 24 | [8] |

| RD | Rhabdomyosarcoma | ~5 | 24 | [8] |

| MDA-MB-231 | Breast Adenocarcinoma | ~10 | 24 | [8] |

| MDA-MB-435 | Breast Adenocarcinoma | ~10 | 24 | [8] |

| PCI-13 | Head and Neck Squamous Cell Carcinoma | ~15 | 24 | [8] |

| SRB1-M7 | Skin Squamous Cell Carcinoma | ~15 | 24 | [8] |

Table 2: Effects of this compound on Key Protein Levels

| Protein | Cell Line | CPX Concentration (µM) | Change in Protein Level | Reference |

| HIF-1α | HepG2 | 10 | Strong induction | [13] |

| VEGF | HepG2 | 10 | Increased mRNA and protein | [3][4][13] |

| Ferritin | CEM-C1, CEM-C7 | 10 | Time-dependent decrease | [14] |

| β-catenin | Lymphoma cells | Not specified | Down-regulated | [5] |

| p-S6K1 (T389) | Rh30 | 20 | Almost completely blocked | [8] |

| p-4E-BP1 | Rh30 | 20 | Decreased | [8] |

| VEGFR-3 | LECs | 5 | ~70% decrease |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the iron-chelating activity of this compound.

Quantification of Intracellular Iron using Calcein-AM Assay

This assay measures the labile iron pool (LIP) in the cytosol. Calcein-AM is a non-fluorescent, cell-permeable dye that is cleaved by intracellular esterases to the fluorescent molecule calcein. Calcein's fluorescence is quenched upon binding to iron. The addition of a strong iron chelator de-quenches the fluorescence, and the change in fluorescence is proportional to the LIP.

Workflow Diagram:

Protocol:

-

Cell Seeding: Seed mammalian cells in a 96-well black, clear-bottom plate at a density that ensures they are sub-confluent at the time of the assay.

-

Treatment: Treat the cells with the desired concentrations of this compound for the appropriate duration. Include untreated control wells.

-

Calcein-AM Loading: Prepare a 2 µM working solution of Calcein-AM in PBS or serum-free media. Remove the treatment media from the cells and add the Calcein-AM solution. Incubate for 15-30 minutes at 37°C.

-

Washing: Gently wash the cells twice with PBS to remove extracellular Calcein-AM.

-

Baseline Fluorescence Measurement: Add PBS or a suitable buffer to the wells and measure the baseline fluorescence (F1) using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.

-

Addition of Strong Chelator: Add a saturating concentration of a strong, membrane-permeant iron chelator such as salicylaldehyde isonicotinoyl hydrazone (SIH) to all wells to de-quench the calcein.

-

Final Fluorescence Measurement: After a short incubation period (5-10 minutes) to allow for complete chelation, measure the final fluorescence (F2).

-

Calculation: The change in fluorescence (ΔF = F2 - F1) is proportional to the labile iron pool.

Quantification of Total Intracellular Iron using Ferene-S Assay

This colorimetric assay measures the total intracellular iron content. Ferene-S forms a stable, colored complex with ferrous iron (Fe²⁺), which can be quantified spectrophotometrically.

Workflow Diagram:

Protocol:

-

Cell Harvesting: Following treatment with this compound, harvest the cells by trypsinization or scraping, and count them to normalize the iron content per cell.

-

Cell Lysis: Lyse the cell pellet using a suitable method to release intracellular iron. A common method is acid digestion (e.g., with concentrated nitric acid).

-

Preparation of Ferene-S Working Solution: Prepare a working solution containing Ferene-S, a reducing agent (like ascorbic acid to reduce Fe³⁺ to Fe²⁺), and a buffer (e.g., ammonium acetate).

-

Reaction: Add the Ferene-S working solution to the cell lysates and to a series of iron standards of known concentrations.

-

Incubation: Incubate the samples at room temperature in the dark for at least 30 minutes to allow for complete color development.

-

Measurement: Measure the absorbance of the samples and standards at 595 nm using a spectrophotometer.

-

Quantification: Generate a standard curve from the absorbance readings of the iron standards and use it to determine the iron concentration in the cell lysates.

Western Blot Analysis of HIF-1α Stabilization

This technique is used to detect the levels of HIF-1α protein, which is expected to increase upon treatment with this compound.

Protocol:

-

Cell Treatment and Lysis: Treat cells with this compound under normoxic conditions. To prevent HIF-1α degradation during sample preparation, it is crucial to lyse the cells quickly in a lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the protein lysates (equal amounts of protein per lane) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for HIF-1α overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. A loading control antibody (e.g., β-actin or GAPDH) should be used to ensure equal protein loading.

EdU Cell Proliferation Assay

This assay measures DNA synthesis and is a reliable indicator of cell proliferation. EdU (5-ethynyl-2'-deoxyuridine) is a nucleoside analog of thymidine that is incorporated into DNA during active synthesis.

Protocol:

-

Cell Seeding and Treatment: Seed cells in a multi-well plate and treat them with this compound.

-

EdU Incorporation: Add EdU to the cell culture medium at a final concentration of 10 µM and incubate for a period that allows for its incorporation into newly synthesized DNA (typically 2-4 hours).

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and then permeabilize them with a detergent-based buffer (e.g., 0.5% Triton X-100).

-

Click-iT® Reaction: Detect the incorporated EdU using a Click-iT® reaction, which involves a copper-catalyzed covalent reaction between the alkyne group of EdU and a fluorescently labeled azide.

-

DNA Staining: Counterstain the cell nuclei with a DNA dye such as DAPI or Hoechst 33342.

-

Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the percentage of EdU-positive cells (proliferating cells) relative to the total number of cells (DAPI/Hoechst positive).

Clonogenic Assay

This assay assesses the long-term survival and proliferative capacity of single cells after treatment with a cytotoxic agent like this compound.

Protocol:

-

Cell Seeding: Seed a low number of cells (e.g., 200-1000 cells per well of a 6-well plate) to allow for the formation of distinct colonies.

-

Treatment: Treat the cells with various concentrations of this compound for a defined period (e.g., 24 hours).

-

Incubation: Remove the treatment medium, wash the cells, and add fresh medium. Incubate the plates for 1-3 weeks, allowing surviving cells to form colonies.

-

Fixation and Staining: Fix the colonies with a solution of methanol and acetic acid, and then stain them with a crystal violet solution.

-

Colony Counting: Count the number of colonies (typically defined as a cluster of at least 50 cells) in each well.

-

Calculation of Surviving Fraction: Calculate the surviving fraction for each treatment concentration by normalizing the number of colonies to that of the untreated control.

Conclusion

This compound's potent iron-chelating activity in mammalian cells positions it as a molecule of significant interest for therapeutic development, particularly in oncology. Its ability to disrupt iron homeostasis leads to the modulation of multiple critical signaling pathways, ultimately impacting cell proliferation, survival, and angiogenesis. The experimental protocols and quantitative data presented in this guide provide a foundational framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of this multifaceted compound. The continued exploration of its mechanisms and effects will undoubtedly pave the way for novel clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. The antimycotic this compound induces HIF-1alpha stability, VEGF expression, and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The antimycotic this compound induces HIF‐1α stability, VEGF expression, and angiogenesis | Semantic Scholar [semanticscholar.org]

- 4. Targeting the Wnt/beta-catenin pathway with the antifungal agent this compound in a murine myeloma model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Targeting the Wnt/beta-catenin pathway in renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antileukemia Effect of this compound Is Mediated by Downregulation of Intracellular Ferritin and Inhibition β-Catenin-c-Myc Signaling Pathway in Glucocorticoid Resistant T-ALL Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound inhibits mTORC1 signaling by activation of AMPK - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound inhibits mTORC1 signaling by activation of AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound induces ferritinophagy and reduces cyst burden in polycystic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound induces ferritinophagy and reduces cyst burden in polycystic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. journals.plos.org [journals.plos.org]

- 14. researchgate.net [researchgate.net]

Ciclopirox Olamine: A Multifaceted Agent Beyond Antifungal Activity

An In-depth Technical Guide on Non-Antifungal Molecular Targets for Researchers, Scientists, and Drug Development Professionals

Introduction

Ciclopirox Olamine (CPX) is a synthetic hydroxypyridone derivative that has been utilized for decades as a broad-spectrum topical antifungal agent.[1][2] Its clinical efficacy against dermatophytes, yeasts, and other fungi is well-established.[3][4] However, a growing body of preclinical and clinical research has unveiled a surprising range of biological activities for CPX, extending far beyond mycology.[4][5] Recent studies have identified CPX as a potent agent with anticancer, anti-inflammatory, and anti-angiogenic properties, positioning it as a prime candidate for drug repurposing.[4][5][6]

This technical guide delves into the molecular mechanisms and targets that underpin the non-antifungal activities of this compound. The core of its multifaceted action lies in its high affinity for polyvalent metal cations, particularly iron (Fe³⁺), which allows it to function as a potent intracellular iron chelator.[7][8][9] This fundamental property triggers a cascade of downstream effects, modulating critical signaling pathways involved in cell proliferation, survival, and metabolism. This guide will provide a detailed overview of these pathways, present quantitative data from key studies, outline relevant experimental protocols, and visualize the complex molecular interactions.

Core Mechanism: Intracellular Iron Chelation

The primary mechanism driving most of CPX's non-antifungal effects is its ability to bind and sequester intracellular iron.[7][10][11] Cancer cells, due to their rapid proliferation, have a significantly higher requirement for iron compared to normal cells, making them particularly vulnerable to iron deprivation.[3] By chelating intracellular iron, CPX effectively inhibits the function of numerous iron-dependent enzymes that are crucial for cellular processes like DNA synthesis and repair, metabolism, and signal transduction.[6][8][10] This iron-chelating activity is the linchpin connecting CPX to its diverse molecular targets.

Caption: The central role of iron chelation in CPX's mechanism of action.

Key Molecular Targets and Signaling Pathways

Inhibition of Iron-Dependent Enzymes

CPX's iron-chelating property directly impacts several critical enzymes:

-

Ribonucleotide Reductase (RR): This iron-dependent enzyme is essential for DNA synthesis by converting ribonucleotides to deoxyribonucleotides. CPX inhibits RR, leading to the depletion of the dNTP pool, which in turn causes DNA damage and cell cycle arrest.[4][8][9]

-

Deoxyhypusine Hydroxylase (DOHH): DOHH is an iron-containing enzyme required for the post-translational modification (hypusination) and activation of eukaryotic translation initiation factor 5A (eIF5A).[4][6] The eIF5A protein is critical for the translation of specific mRNAs involved in cell proliferation. By inhibiting DOHH, CPX blocks eIF5A activation, resulting in G1 phase cell cycle arrest.[4]

-

Prolyl Hydroxylases (PHDs): These enzymes require iron as a cofactor to hydroxylate and target the Hypoxia-Inducible Factor-1 alpha (HIF-1α) for degradation. By chelating iron, CPX inhibits PHDs, leading to the stabilization and accumulation of HIF-1α under normoxic conditions.[12][13][14] This stabilization can induce the expression of HIF-1 target genes like Vascular Endothelial Growth Factor (VEGF), promoting angiogenesis.[12][13] This pro-angiogenic effect is a notable exception to its predominantly anticancer activities and suggests context-dependent outcomes.

Modulation of the Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is a crucial regulator of cell proliferation and differentiation and is frequently hyperactivated in various cancers.[15][16] Recent studies have demonstrated that this pathway's activity is iron-dependent.[15] CPX treatment leads to the inhibition of Wnt/β-catenin signaling.[4][16] This is achieved by destabilizing β-catenin, the central effector of the pathway.[15][17] Downregulation of β-catenin expression has been observed in myeloma, lymphoma, and renal cell carcinoma cells following CPX treatment, leading to apoptosis and reduced tumor growth.[16][17][18]

Caption: CPX inhibits the Wnt/β-catenin pathway via iron chelation.

Inhibition of mTORC1 Signaling via AMPK Activation

The mammalian target of rapamycin (mTOR) is a central kinase that regulates cell growth, proliferation, and survival, often found to be dysregulated in cancer.[19] CPX has been shown to inhibit the mTOR complex 1 (mTORC1) signaling pathway.[19][20] This inhibition is not direct but is mediated through the activation of AMP-activated protein kinase (AMPK), a key cellular energy sensor.[19][20] CPX-induced activation of AMPK leads to the phosphorylation and activation of Tuberous Sclerosis Complex 2 (TSC2) and Raptor, both of which are negative regulators of mTORC1.[19][20] The subsequent inhibition of mTORC1 is evidenced by the dephosphorylation of its downstream effectors, p70 S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E binding protein 1 (4E-BP1).[19][20]

Caption: CPX inhibits mTORC1 signaling through the activation of AMPK.

Induction of DNA Damage Response and Cell Cycle Arrest

CPX treatment induces DNA damage, which activates the Ataxia Telangiectasia and Rad3-related (ATR)-Checkpoint Kinase 1 (Chk1) signaling pathway.[4][21] Activated Chk1 then phosphorylates and promotes the degradation of the cell division cycle 25A (Cdc25A) phosphatase.[4][22] Cdc25A is a critical protein that activates cyclin-dependent kinases (CDKs) required for G1/S phase transition.[22] The degradation of Cdc25A leads to an increase in the inhibitory phosphorylation of G1-CDKs (CDK2, CDK4), hypophosphorylation of the Retinoblastoma protein (Rb), and subsequent cell cycle arrest in the G1/G0 phase.[3][4][22]

Caption: CPX-induced DNA damage response leading to G1 cell cycle arrest.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various cancer cell lines as reported in the literature.

Table 1: Inhibition of Cancer Cell Proliferation by this compound

| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) | Citation |

| MDA-MB-231 | Breast Carcinoma | ~2-5 | 48 | [3] |

| Rh30 | Rhabdomyosarcoma | ~2-5 | 48 | [3] |

| HT-29 | Colon Adenocarcinoma | ~2-5 | 48 | [3] |

| U937, MDAYD2, etc. | Leukemia | ≤ 2.5 | 72 | [4] |

| KMS12, OCI-MY5, etc. | Myeloma | ≤ 2.5 | 72 | [4] |

Table 2: Effect of this compound on Cell Cycle Distribution

| Cell Line | CPX Conc. (µM) | Exposure Time (h) | Change in G1/G0 Phase Population | Citation |

| Rh30 | 10 | 24 | Increase from 40.1% to 62.4% | [3] |

| CEM-C1 | 10 | 24 | Increase from 39.6% to 60.8% | [10] |

| Molt-4 | 10 | 24 | Increase from 50.7% to 89.0% | [10] |

| Jurkat | 10 | 24 | Increase from 46.2% to 77.1% | [10] |

Table 3: Modulation of Key Signaling Proteins by this compound

| Protein Target | Effect | Cell Line(s) | Condition | Citation |

| p-S6K1 | Inhibition | Rh30, MDA-MB-231, etc. | CPX Treatment | [19] |

| p-4E-BP1 | Inhibition | Rh30, MDA-MB-231, etc. | CPX Treatment | [19] |

| p-AMPK | Activation | Rh30 | CPX Treatment | [19] |

| Cyclin D1, E, A, B1 | Downregulation | Rh30 | CPX (>10 µM) | [3][4] |

| CDK2, CDK4 | Downregulation | Rh30 | CPX (>10 µM) | [3][4] |

| p21Cip1 | Upregulation | Rh30 | CPX Treatment | [3][4] |

| Cdc25A | Downregulation (Degradation) | MDA-MB-231, Rh30 | CPX Treatment | [4][22] |

| β-catenin | Downregulation | Lymphoma cells | CPX Treatment | [16] |

Experimental Protocols

This section provides a generalized overview of methodologies commonly used to investigate the molecular effects of this compound.

Cell Culture and Proliferation Assays

-

Cell Lines: Human cancer cell lines (e.g., Rh30, MDA-MB-231, HT-29) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin, maintained at 37°C in a 5% CO₂ incubator.

-

Proliferation Assay (MTS): Cells are seeded in 96-well plates and treated with varying concentrations of CPX for 24-72 hours. Cell viability is assessed using the CellTiter 96 AQueous One Solution Cell Proliferation Assay (Promega) according to the manufacturer's protocol. Absorbance is measured at 490 nm, and IC50 values are calculated.[8]

-

EdU Incorporation Assay: To measure DNA synthesis, cells are treated with CPX and then incubated with 5-ethynyl-2´-deoxyuridine (EdU). EdU incorporation is detected using a fluorescent azide-coupling reaction (e.g., Click-iT EdU Assay Kit, Invitrogen) and analyzed by flow cytometry or fluorescence microscopy.[23]

Cell Cycle Analysis

-

Protocol: Cells are treated with CPX for a specified duration (e.g., 24 hours). They are then harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C. After fixation, cells are washed and resuspended in a solution containing propidium iodide (PI) and RNase A. DNA content is analyzed using a flow cytometer. The percentage of cells in G0/G1, S, and G2/M phases is determined using cell cycle analysis software (e.g., ModFit LT).[3][10]

Apoptosis Assays

-

Annexin V/PI Staining: Apoptosis is quantified by flow cytometry using an Annexin V-FITC/PI apoptosis detection kit. Treated cells are harvested, washed, and resuspended in binding buffer. Annexin V-FITC and PI are added, and after a brief incubation in the dark, the cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic.[3]

-

TUNEL Assay: For in vivo studies, apoptosis in tumor tissue sections from xenograft models can be detected using the terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay, which labels DNA strand breaks.[3]

Western Blotting

-

Protocol: Cells are treated with CPX, harvested, and lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentrations are determined using a BCA assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. Membranes are blocked (e.g., with 5% non-fat milk or BSA) and then incubated overnight with primary antibodies against target proteins (e.g., p-S6K1, β-catenin, Cdc25A, GAPDH). After washing, membranes are incubated with HRP-conjugated secondary antibodies. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[19][22]

Wnt/β-catenin Reporter Assay

-

Protocol: Cells (e.g., SW480, which have high constitutive Wnt signaling) are transiently transfected with the TOPFLASH (T-cell factor/lymphoid enhancer factor-responsive luciferase reporter) and a Renilla luciferase control plasmid. After transfection, cells are treated with CPX. Luciferase activity is measured using a dual-luciferase reporter assay system. A decrease in the firefly/Renilla luciferase ratio indicates inhibition of Wnt signaling.[15]

Caption: A general experimental workflow for studying the effects of CPX.

Conclusion

This compound has emerged as a compelling example of drug repurposing, demonstrating a wide array of biological activities that extend far beyond its original antifungal indication. The foundation of its non-antifungal action is its potent ability to chelate intracellular iron, a mechanism that disproportionately affects cancer cells with their high iron dependency. This single property enables CPX to modulate a multitude of critical cellular pathways, including those governed by mTORC1, Wnt/β-catenin, and the DNA damage response machinery, ultimately leading to cell cycle arrest and apoptosis in malignant cells. The detailed understanding of these molecular targets provides a strong rationale for the continued investigation of this compound as a potential therapeutic agent in oncology and other disease areas. Further research, particularly well-designed clinical trials, will be crucial to fully realize the therapeutic potential of this established drug in new clinical contexts.

References

- 1. Topical this compound 1%: Revisiting a Unique Antifungal - PMC [pmc.ncbi.nlm.nih.gov]

- 2. macsenlab.com [macsenlab.com]

- 3. The antitumor activity of the fungicide ciclopirox - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reposition of the fungicide ciclopirox for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. What is the mechanism of this compound? [synapse.patsnap.com]

- 8. ashpublications.org [ashpublications.org]

- 9. Chelation of intracellular iron with the antifungal agent this compound induces cell death in leukemia and myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antileukemia Effect of this compound Is Mediated by Downregulation of Intracellular Ferritin and Inhibition β-Catenin-c-Myc Signaling Pathway in Glucocorticoid Resistant T-ALL Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound | C14H24N2O3 | CID 38911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. The antimycotic this compound induces HIF-1alpha stability, VEGF expression, and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The antimycotic this compound induces HIF‐1α stability, VEGF expression, and angiogenesis | Semantic Scholar [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Targeting the Wnt/beta-catenin pathway with the antifungal agent this compound in a murine myeloma model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Targeting the Wnt/beta-catenin pathway in renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Targeting the Wnt/Beta-catenin Pathway with the Antifungal Agent this compound in a Murine Myeloma Model | In Vivo [iv.iiarjournals.org]

- 19. This compound inhibits mTORC1 signaling by activation of AMPK - PMC [pmc.ncbi.nlm.nih.gov]

- 20. This compound inhibits mTORC1 signaling by activation of AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. This compound Exerts Tumor-Suppressor Effects via Topoisomerase II Alpha in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Ciclopirox inhibits cancer cell proliferation by suppression of Cdc25A - PMC [pmc.ncbi.nlm.nih.gov]

- 23. This compound Induces Proliferation Inhibition and Protective Autophagy in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Ciclopirox: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ciclopirox is a synthetic hydroxypyridone antifungal agent with a broad spectrum of activity against dermatophytes, yeasts, and molds, as well as certain bacteria. It also possesses anti-inflammatory properties. This technical guide provides an in-depth overview of the discovery and synthesis history of Ciclopirox, its mechanism of action, and key quantitative data regarding its antimicrobial and anti-inflammatory activities. Detailed experimental protocols for its synthesis and relevant biological assays are also presented.

Discovery and History

Ciclopirox was first synthesized in the 1970s by researchers at the German pharmaceutical company Hoechst AG.[1] The development was led by G. Lohaus and W. Dittmar, who were investigating novel antifungal compounds.[2] The initial patents for Ciclopirox were filed in the early 1970s, with a South African patent being one of the earliest.[3] The olamine salt of Ciclopirox, Ciclopirox Olamine, was developed to enhance its solubility and bioavailability.[3]

The discovery of Ciclopirox's antifungal activity stemmed from a screening program of newly synthesized compounds. Its unique mechanism of action, which differs from the then-prevalent azole antifungals, made it a promising candidate for development. Clinical trials began in the early 1980s, and it has since been widely used for the topical treatment of various fungal infections.[2]

References

Unveiling the Anti-inflammatory Potential of Ciclopirox Olamine: A Technical Guide

An In-depth Exploration of the Mechanisms and Evidentiary Basis for Researchers and Drug Development Professionals

Introduction

Ciclopirox Olamine (CPO), a synthetic hydroxypyridone derivative, is a well-established antifungal agent with a broad spectrum of activity.[1] Beyond its primary antimycotic applications, a growing body of evidence highlights its significant anti-inflammatory properties.[2][3] This technical guide provides a comprehensive overview of the anti-inflammatory effects of this compound, delving into its molecular mechanisms of action, presenting available quantitative data, and outlining key experimental protocols for its investigation. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in exploring the therapeutic potential of CPO in inflammatory conditions.

The anti-inflammatory actions of this compound are multifaceted, primarily revolving around its ability to chelate iron and inhibit key pro-inflammatory enzymes and signaling pathways.[4][5] These mechanisms collectively lead to a reduction in the production of inflammatory mediators, such as prostaglandins, leukotrienes, and pro-inflammatory cytokines.[2][6]

Mechanisms of Anti-inflammatory Action

This compound exerts its anti-inflammatory effects through several distinct yet interconnected mechanisms:

Iron Chelation

A primary and unique mechanism of CPO is its high affinity for polyvalent metal cations, particularly ferric iron (Fe³⁺).[5][7] By chelating intracellular iron, CPO disrupts the function of iron-dependent enzymes that play a role in inflammatory processes.[8] Iron can catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction, contributing to oxidative stress and inflammation.[6] By sequestering iron, this compound mitigates this effect.[6]

Inhibition of the Arachidonic Acid Cascade

This compound directly interferes with the arachidonic acid cascade, a critical pathway in the generation of potent inflammatory mediators.[2][3] It achieves this by inhibiting two key enzymes:

-

Cyclooxygenase (COX): CPO inhibits the activity of COX enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins.[4][5] Prostaglandins are involved in vasodilation, increased vascular permeability, pain, and fever associated with inflammation.

-

5-Lipoxygenase (5-LOX): CPO also inhibits 5-LOX, the enzyme that catalyzes the synthesis of leukotrienes from arachidonic acid.[4][5] Leukotrienes are potent chemoattractants for leukocytes and contribute to bronchoconstriction and increased vascular permeability.

The dual inhibition of COX and 5-LOX pathways makes this compound a potent anti-inflammatory agent.

Inhibition of the Arachidonic Acid Cascade by this compound.

Modulation of Pro-inflammatory Cytokine Production

By inhibiting the arachidonic acid cascade and other signaling pathways, this compound leads to a reduction in the production of several key pro-inflammatory cytokines, including:

These cytokines are central to the inflammatory response, amplifying and perpetuating inflammation.

Impact on Intracellular Signaling Pathways

Recent studies have begun to elucidate the effects of this compound on intracellular signaling pathways that regulate inflammation:

-

NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that governs the expression of numerous pro-inflammatory genes. While direct inhibition of NF-κB by CPO is still under investigation, its ability to reduce oxidative stress and inhibit upstream signaling events suggests a potential modulatory role on this pathway.

-

mTORC1 Signaling: this compound has been shown to inhibit mTORC1 signaling through the activation of AMPK. The mTOR pathway is a central regulator of cell growth and proliferation and has been implicated in inflammatory processes.

-

NLRP3 Inflammasome: Ciclopirox has been found to inhibit the activation of the NLRP3 inflammasome, a multiprotein complex that triggers the production of IL-1β and IL-18.[9]

References

- 1. researchgate.net [researchgate.net]

- 2. Ciclopirox mitigates inflammatory response in LPS-induced septic shock via inactivation of SORT1-mediated wnt/β-Catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Topical this compound 1%: Revisiting a Unique Antifungal - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ciclopirox and this compound: Antifungal Agents in Dermatology with Expanding Therapeutic Potential [mdpi.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. us.typology.com [us.typology.com]

- 7. bdbiosciences.com [bdbiosciences.com]

- 8. ijpras.com [ijpras.com]

- 9. Ciclopirox inhibits NLRP3 inflammasome activation via protecting mitochondria and ameliorates imiquimod-induced psoriatic inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthesis of Ciclopirox Olamine Analogues and Derivatives: An In-depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ciclopirox olamine analogues and derivatives, intended for researchers and professionals in the field of drug development. The document details synthetic methodologies, presents quantitative biological data, and visualizes key pathways and workflows to facilitate further research and development in this area.

Introduction to this compound

This compound is a synthetic broad-spectrum antifungal agent belonging to the hydroxypyridone class.[1] It is the olamine salt of ciclopirox, a N-hydroxypyridone derivative.[2] Beyond its well-established antifungal activity, ciclopirox and its analogues have demonstrated potential as antibacterial, anti-inflammatory, and anticancer agents.[3] The multifaceted mechanism of action, primarily involving the chelation of polyvalent metal cations like Fe3+, leads to the inhibition of essential enzymes, thereby disrupting cellular metabolism and structural integrity of target organisms.[2] This unique mechanism has sparked interest in the synthesis of novel analogues and derivatives to explore and enhance their therapeutic potential.

Synthetic Pathways for this compound Analogues

The synthesis of this compound analogues and derivatives primarily follows two established routes: synthesis via α-pyrones and synthesis via 2-methoxypyridines.[4] These methods allow for the introduction of various substituents on the pyridone core, enabling the exploration of structure-activity relationships (SAR).

Synthesis via α-Pyrones

This pathway is a common approach for generating a variety of Ciclopirox analogues. The general workflow involves the formation of a substituted α-pyrone intermediate, which is then converted to the corresponding N-hydroxypyridone.

Experimental Workflow: Synthesis via α-Pyrones

Caption: General workflow for the synthesis of Ciclopirox analogues via α-pyrone intermediates.

Detailed Experimental Protocol: Synthesis of 4-methyl-6-substituted N-hydroxypyridone Analogs [4]

-

Acylation: Commercially available ethyl 3-methylbut-2-enoate is reacted with a corresponding freshly prepared acyl chloride in the presence of aluminum chloride (AlCl₃) in dichloromethane (DCM) to furnish a stereoisomeric mixture of esters.

-

Cyclization: The crude acyl α,β-unsaturated esters are cyclized by heating in a mixture of acetic acid (AcOH) and sulfuric acid (H₂SO₄) at 100°C. This step generates the pyron-2-one intermediates.

-

N-Hydroxypyridone Formation: The pyron-2-one intermediates are then reacted with hydroxylamine hydrochloride in the presence of imidazole at 100°C to yield the final N-hydroxypyridone analogues.

Synthesis via 2-Methoxypyridines

This alternative synthetic route provides access to a different set of analogues, particularly those with substitutions at the 4- and 5-positions of the pyridone ring.

Experimental Workflow: Synthesis via 2-Methoxypyridines

Caption: General workflow for the synthesis of Ciclopirox analogues via 2-methoxypyridine intermediates.

Detailed Experimental Protocol: Synthesis of a Ciclopirox Analogue via a 5-Substituted 2-Methoxypyridine [4]

-

Bromine-Lithium Exchange and Aldehyde Addition: A solution of 3-bromo-2-methoxypyridine in anhydrous tetrahydrofuran (THF) is cooled to -78°C. n-Butyllithium (n-BuLi) is added dropwise, and the mixture is stirred. A solution of benzaldehyde in THF is then added, and the reaction is allowed to warm to room temperature. The reaction is quenched with saturated aqueous ammonium chloride, and the product, a substituted benzyl alcohol, is extracted.

-

Reduction of Benzyl Alcohol: The benzyl alcohol derivative is dissolved in methanol, and palladium on carbon (Pd/C) is added. The mixture is stirred under a hydrogen atmosphere to yield the corresponding benzyl pyridine.

-

N-Oxidation: The pyridine ring of the benzyl pyridine is oxidized using meta-chloroperoxybenzoic acid (m-CPBA) in chloroform at 50°C to form the pyridine N-oxide.

-

Rearrangement to N-Hydroxypyridone: The pyridine N-oxide is reacted with acetyl chloride at 50°C, followed by treatment with potassium carbonate in methanol to yield the final N-hydroxypyridone analogue.

Quantitative Data on this compound Analogues

The biological activity of synthesized this compound analogues is typically evaluated through in vitro assays to determine their minimum inhibitory concentration (MIC) against various fungal species and their cytotoxicity (CC50) against mammalian cell lines. This data is crucial for establishing structure-activity relationships.

| Compound | R4 | R5 | R6 | MIC80 (μM) vs. C. neoformans | CC50 (μM) vs. Huh7 cells |

| This compound (CPO) | CH₃ | H | Cyclohexyl | 2.0 | >50 |

| Analogue 1 | H | H | Cyclohexyl | 3.0 | >50 |

| Analogue 2 | CH₃ | H | Phenyl | 1.0 | 25 |

| Analogue 3 | CH₃ | H | 4-Chlorophenyl | 1.0 | 12.5 |

| Analogue 4 | CH₃ | H | 4-Methoxyphenyl | 2.0 | 50 |

| Analogue 5 | CH₃ | Benzyl | H | >50 | >50 |

| Analogue 6 | Phenyl | H | CH₃ | 3.0 | >50 |

Data compiled from "Synthetic Derivatives of Ciclopirox are Effective Inhibitors of Cryptococcus neoformans"[4]

Signaling Pathway Involvement

Ciclopirox and its analogues exert their cellular effects through various mechanisms, including the modulation of key signaling pathways. One such pathway is the AMP-activated protein kinase (AMPK) and mammalian target of rapamycin complex 1 (mTORC1) signaling cascade, which is crucial for regulating cell growth, proliferation, and metabolism. Ciclopirox has been shown to activate AMPK, which in turn inhibits mTORC1 signaling, contributing to its anticancer effects.

AMPK/mTORC1 Signaling Pathway

Caption: this compound activates AMPK, leading to the inhibition of mTORC1 signaling and subsequent effects on protein synthesis and cell growth.

Conclusion

The synthesis of this compound analogues and derivatives offers a promising avenue for the discovery of novel therapeutic agents with a broad range of biological activities. The synthetic routes via α-pyrones and 2-methoxypyridines provide versatile platforms for generating diverse chemical entities. The continued exploration of structure-activity relationships, guided by quantitative biological data, will be instrumental in optimizing the efficacy and safety profiles of these compounds. Furthermore, a deeper understanding of their interactions with cellular signaling pathways, such as the AMPK/mTORC1 axis, will facilitate their development for various therapeutic applications, including antifungal, antibacterial, and anticancer therapies. This guide serves as a foundational resource for researchers embarking on the synthesis and evaluation of this important class of compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C14H24N2O3 | CID 38911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 4. Synthetic Derivatives of Ciclopirox are Effective Inhibitors of Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Targets of Ciclopirox Olamine: A Technical Guide to Genetic Screening in Yeast

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ciclopirox olamine (CPO) is a broad-spectrum antifungal agent with a unique mode of action that sets it apart from other common antifungals like azoles and polyenes.[1] Its primary mechanism involves the chelation of polyvalent metal cations, particularly iron (Fe³⁺), which disrupts essential cellular processes by inhibiting metal-dependent enzymes.[2][3] This iron-chelating property makes CPO a subject of interest not only for its antifungal activity but also for its potential in other therapeutic areas, including cancer treatment.[1][4] The budding yeast, Saccharomyces cerevisiae, serves as a powerful model organism for elucidating the specific genetic and molecular targets of drugs like CPO. Its genetic tractability and the availability of genome-wide screening tools allow for a systematic dissection of drug-gene interactions.[5][6]

This technical guide provides a comprehensive overview of the methodologies used to identify the genetic targets of this compound in S. cerevisiae. It details experimental protocols for genetic screening, presents available quantitative data, and visualizes the key pathways and experimental workflows involved.

Mechanism of Action: Iron Chelation and Cellular Consequences

The primary mode of action of this compound is the intracellular chelation of iron.[4] This depletion of iron disrupts the function of numerous iron-dependent enzymes and cellular processes, leading to fungistatic or fungicidal effects.[2] In S. cerevisiae, this iron-limiting condition triggers a well-characterized transcriptional response primarily governed by the Aft1 and Aft2 transcription factors.[2][7] Under iron-deficient conditions, Aft1 and Aft2 translocate to the nucleus and activate the expression of a suite of genes known as the "iron regulon."[2][7] These genes are involved in increasing iron uptake from the environment and mobilizing intracellular iron stores.

Studies have shown that treatment of yeast with CPO leads to the upregulation of genes involved in iron transport, such as high-affinity iron permeases (e.g., FTR1) and multicopper oxidases.[5][8] Conversely, the activity of iron-containing enzymes essential for processes like respiration and DNA synthesis is inhibited.[4] This multifaceted disruption of cellular homeostasis ultimately leads to growth arrest and cell death.[9]

Genetic Screening Approaches for Target Identification

Several powerful genetic screening methods in S. cerevisiae can be employed to identify the specific genes and pathways that are targeted by CPO. These approaches are crucial for understanding its precise mechanism of action and for identifying potential synergistic drug combinations.

Chemogenomic Profiling (Haploinsufficiency Profiling)

Chemogenomic profiling, specifically haploinsufficiency profiling (HIP), is a powerful method to identify drug targets. This technique utilizes a collection of heterozygous deletion strains, where one of the two copies of a gene is deleted. The underlying principle is that if a drug targets the protein product of a particular gene, the heterozygous strain for that gene will be hypersensitive to the drug due to the reduced gene dosage.[10]

Screening for Drug-Sensitive Mutants

A common approach to identify genes involved in drug tolerance is to screen a collection of deletion mutants for increased sensitivity to the compound. This can be done on a genome-wide scale using the yeast deletion collection, which comprises strains with single-gene knockouts for nearly all non-essential genes in the yeast genome.[11]

Transcriptional Profiling

Analyzing the global changes in gene expression in response to CPO treatment can provide significant insights into its mechanism of action. By identifying which genes are up- or down-regulated, researchers can infer which pathways are being perturbed by the drug. This is typically done using DNA microarrays or RNA sequencing.[8][12]

Data Presentation

This compound Sensitive Mutants in S. cerevisiae

| Mutant ID | Gene Identified | Function | Cellular Process | Reference |

| COS107 | FRE1 | Fe/Cu reductase | Iron transport, Cellular transport | [1][2] |

| COS110 | YAP1 | Transcription factor | Oxidative stress response | [1][2] |

| COS111 | YBR203W | Unknown | Signal transduction | [1][2] |

Table 1: this compound-sensitive mutants identified in Saccharomyces cerevisiae. This table summarizes the findings from a screen of MMS-mutagenized yeast clones for increased sensitivity to CPO.[1][2]

Transcriptional Response to this compound in Candida albicans

While detailed transcriptional profiling data for CPO in S. cerevisiae is not publicly available, studies in the related pathogenic yeast Candida albicans provide valuable insights into the conserved cellular response to this drug. These studies confirm that CPO induces a strong iron-starvation response.

| Gene | Function | Fold Change (Up/Down) | Cellular Process | Reference |

| FTR1 | High-affinity iron permease | Up | Iron transport | [5][8] |

| FTH1 | Putative iron transporter | Up | Iron transport | [5] |

| CFL1 | Iron reductase | Up | Iron transport | [5] |

| SIT1 | Siderophore transporter | Up | Iron transport | [5][8] |

| CCC2 | Copper permease | Up | Copper/Iron transport | [5] |

| CDR1 | Multidrug resistance transporter | Up | Drug efflux | [8] |

| CDR2 | Multidrug resistance transporter | Up | Drug efflux | [8] |

| SOD1 | Superoxide dismutase (Cu/Zn) | Up | Oxidative stress response | [8] |

| SOD2 | Superoxide dismutase (Mn) | Down | Oxidative stress response | [8] |

Table 2: Selected genes differentially expressed in Candida albicans upon treatment with this compound. This table highlights key genes whose expression is altered by CPO, primarily showing an upregulation of genes involved in iron uptake and stress responses. Data is based on RT-PCR and microarray analyses.[5][8]

Experimental Protocols

Protocol 1: Serial Dilution Spot Assay for CPO Sensitivity

This protocol is used to assess the sensitivity of yeast strains to this compound in a semi-quantitative manner.

Materials:

-

Yeast strains (wild-type and mutant)

-

YPD (Yeast Extract-Peptone-Dextrose) liquid medium and agar plates

-

This compound (CPO) stock solution (e.g., 10 mM in DMSO)

-

96-well microtiter plate

-

Sterile water or saline

-

Multichannel pipette

Procedure:

-

Prepare Yeast Cultures: Inoculate single colonies of each yeast strain into 5 mL of YPD liquid medium and grow overnight at 30°C with shaking to saturation.

-

Normalize Cell Density: Measure the optical density at 600 nm (OD₆₀₀) of the overnight cultures. Dilute each culture to an OD₆₀₀ of 1.0 in sterile water.

-

Serial Dilutions: In a 96-well plate, perform a 10-fold serial dilution for each strain.

-

Add 180 µL of sterile water to wells in columns 2 through 5 for each strain.

-

Add 200 µL of the normalized cell suspension (OD₆₀₀ = 1.0) to the wells in column 1.

-

Transfer 20 µL from column 1 to column 2, mix well.

-

Continue the serial transfer of 20 µL to the subsequent columns.

-

-

Spotting: Prepare YPD agar plates containing a range of CPO concentrations (e.g., 0 µM, 50 µM, 100 µM, 200 µM). Ensure the plates are dry.

-

Incubation: Using a multichannel pipette, spot 5 µL of each dilution onto the YPD and YPD+CPO plates. Allow the spots to dry completely before inverting the plates.

-

Analysis: Incubate the plates at 30°C for 2-3 days and document the growth by photography. Compare the growth of mutant strains to the wild-type strain at different CPO concentrations.

Protocol 2: High-Throughput Chemogenomic Screening

This protocol outlines a general workflow for a genome-wide screen to identify CPO-sensitive mutants using the yeast deletion collection.

Materials:

-

Yeast deletion mutant array (e.g., in 96- or 384-well format)

-

YPD liquid medium and agar plates

-

This compound (CPO)

-

Robotic plate handler (for high-throughput screening)

-

Plate reader or imaging system for growth analysis

Procedure:

-

Determine Sub-lethal CPO Concentration: Perform a dose-response curve with the wild-type strain to determine the concentration of CPO that causes a partial inhibition of growth (e.g., IC₂₀).

-

Screening:

-

Pin the yeast deletion array onto YPD agar plates containing the sub-lethal concentration of CPO and control YPD plates without the drug.

-

Incubate the plates at 30°C for 48 hours.

-

-

Data Acquisition: Scan the plates to obtain high-resolution images.

-

Data Analysis: Use image analysis software to quantify the colony size for each mutant on the control and CPO-containing plates. Calculate a sensitivity score for each mutant based on the relative reduction in colony size in the presence of CPO.

-

Hit Identification and Validation: Identify the mutants that show a significant growth defect in the presence of CPO. Validate the hits by performing individual spot assays (as in Protocol 1).

Protocol 3: Transcriptional Profiling using Microarrays

This protocol provides a general outline for analyzing the transcriptional response of yeast to CPO treatment.

Materials:

-

Yeast culture (wild-type)

-

YPD liquid medium

-

This compound (CPO)

-

RNA extraction kit (e.g., hot acid phenol method or commercial kit)

-

Spectrophotometer or Bioanalyzer for RNA quality control

-

Yeast DNA microarrays

-

Reagents for cDNA synthesis, labeling, and hybridization

Procedure:

-

Yeast Culture and Treatment: Grow a mid-log phase culture of wild-type yeast (OD₆₀₀ ≈ 0.5-0.8). Split the culture into two flasks. To one, add CPO to a final concentration that elicits a response (e.g., IC₅₀). To the other, add the equivalent volume of the drug solvent (e.g., DMSO) as a control. Incubate for a defined period (e.g., 1-3 hours).

-

RNA Extraction: Harvest the cells by centrifugation and immediately freeze them in liquid nitrogen. Extract total RNA using a preferred method, such as hot acid phenol extraction. Treat the RNA with DNase to remove any contaminating genomic DNA.

-

RNA Quality Control: Assess the quantity and quality of the RNA using a spectrophotometer (A₂₆₀/A₂₈₀ ratio) and a Bioanalyzer (to check for RNA integrity).

-

Microarray Hybridization:

-

Synthesize and label cDNA from the RNA of the control and CPO-treated samples with different fluorescent dyes (e.g., Cy3 and Cy5).

-

Hybridize the labeled cDNA to a yeast DNA microarray.

-

-

Data Acquisition and Analysis:

-

Scan the microarray to measure the fluorescence intensity for each spot.

-

Normalize the data and calculate the fold change in gene expression for each gene in the CPO-treated sample relative to the control.

-

Perform statistical analysis to identify genes that are significantly up- or down-regulated.

-

Use bioinformatics tools to perform gene ontology (GO) and pathway analysis to identify the biological processes affected by CPO.

-

Mandatory Visualizations

References